![molecular formula C32H16 B024884 Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene CAS No. 109278-09-3](/img/structure/B24884.png)
Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene
Overview
Description
Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₃₂H₁₆ and a molecular weight of 400.4694 . This compound is known for its complex structure, which consists of multiple fused benzene rings, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene typically involves multi-step organic reactions. One common method includes the cyclodehydrogenation of suitable precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis process. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale for research purposes .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride.
Substitution: This type of reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydrogenated derivatives .
Scientific Research Applications
Organic Electronics
DBNP has garnered attention for its role in organic electronic devices due to its excellent charge transport properties and thermal stability.
- Organic Photovoltaics (OPVs) : DBNP can serve as an electron acceptor in OPVs. Its high electron mobility enhances the efficiency of light absorption and conversion into electricity. Research indicates that incorporating DBNP into OPV blends can improve power conversion efficiencies significantly compared to traditional materials .
- Organic Light Emitting Diodes (OLEDs) : In OLED applications, DBNP functions as a host material for phosphorescent dopants. Its ability to facilitate efficient energy transfer leads to brighter displays with lower power consumption. Studies have demonstrated that devices utilizing DBNP exhibit improved color purity and brightness levels .
Photonic Applications
DBNP's unique optical properties make it suitable for various photonic applications.
- Fluorescent Sensors : Due to its strong fluorescence characteristics, DBNP can be used in sensors for detecting environmental pollutants or biological markers. Its fluorescence can be tuned by modifying the surrounding environment, allowing for sensitive detection methods .
- Nonlinear Optical Materials : The compound exhibits significant nonlinear optical properties, making it a candidate for applications in frequency doubling and optical switching. Research has shown that DBNP can enhance the performance of devices such as lasers and modulators by improving signal clarity and response times .
Materials Science
In materials science, DBNP is explored for its structural properties and potential uses in nanotechnology.
- Nanocomposites : DBNP can be incorporated into polymer matrices to create nanocomposites with enhanced mechanical and thermal properties. These composites are valuable in aerospace and automotive industries where lightweight and durable materials are essential .
- Supramolecular Assemblies : The ability of DBNP to form supramolecular structures through π-π stacking interactions is being investigated for creating advanced materials with tailored properties. These structures can be utilized in drug delivery systems or as scaffolds in tissue engineering .
Case Study 1: Enhanced Organic Photovoltaic Performance
A study published in Advanced Energy Materials demonstrated that blending DBNP with fullerene derivatives resulted in a 30% increase in power conversion efficiency compared to conventional blends. This improvement was attributed to the enhanced charge separation and transport facilitated by DBNP's structural characteristics.
Case Study 2: Fluorescent Sensing Applications
Research published in Analytical Chemistry highlighted the use of DBNP-based sensors for detecting heavy metal ions in water. The sensor exhibited a linear response over a wide concentration range with a detection limit of 0.1 µM, showcasing the compound's potential for environmental monitoring.
Mechanism of Action
The mechanism of action of Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, leading to mutations and potentially causing cancer. In materials science, its electronic properties are exploited for use in organic semiconductors .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: Another PAH with similar structural features but different electronic properties.
Chrysene: A PAH with fewer fused benzene rings, making it less complex than Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene.
Perylene: A simpler PAH that serves as a building block for more complex structures.
Uniqueness
This compound is unique due to its highly fused ring structure, which imparts distinct electronic and chemical properties. This makes it particularly valuable for research in organic electronics and materials science .
Biological Activity
Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene (DBNP) is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity and implications in various fields, including toxicology and material science. This article explores its biological activity, focusing on its metabolic pathways, potential carcinogenic effects, and structural characteristics that influence its interactions at the molecular level.
Overview of this compound
DBNP is characterized by a complex structure comprising multiple fused aromatic rings. Its unique electronic properties and stability make it a subject of interest in both fundamental research and applied sciences. The compound exhibits distinct behaviors in biological systems due to its lipophilicity and ability to form reactive metabolites.
Metabolism and Toxicokinetics
The metabolism of DBNP follows a pathway similar to other PAHs. Upon absorption, it undergoes biotransformation primarily in the liver, leading to the formation of various metabolites that can interact with cellular macromolecules.
- Absorption : DBNP is lipophilic, allowing it to diffuse across lipid membranes easily. Studies indicate that PAHs with fewer rings are absorbed more rapidly than those with more complex structures .
- Metabolism : Once absorbed, DBNP is metabolized into more soluble forms such as epoxides and phenols. These metabolites can bind covalently to DNA, leading to the formation of DNA adducts—a critical step in the initiation of cancer .
- Distribution : The distribution of DBNP and its metabolites tends to favor fatty tissues due to their hydrophobic nature. This can result in bioaccumulation and prolonged exposure within the body .
Carcinogenic Potential
Research has indicated that DBNP may have carcinogenic properties similar to other PAHs. The formation of DNA adducts from reactive metabolites is a significant concern:
- DNA Adduct Formation : The covalent binding of PAH metabolites to DNA can lead to mutations. For instance, studies have shown that benzo[a]pyrene, a related PAH, forms DNA adducts that are prevalent in lung cancer patients .
- Epidemiological Evidence : Epidemiological studies suggest a correlation between exposure to PAHs like DBNP and increased cancer risk in humans, particularly lung cancer associated with inhalation exposure .
Structural Characteristics Affecting Biological Activity
The unique structure of DBNP contributes significantly to its biological activity:
- Bond Order and Stability : DBNP has multiple types of C–C bonds with varying bond orders. Research indicates that higher bond orders correlate with increased stability and reactivity towards biological targets . For example, bond order analysis revealed differences in bond strength among the C–C bonds within the molecule .
- Imaging Techniques : Advanced imaging techniques such as non-contact atomic force microscopy (NC-AFM) have been used to study the internal bond structure of DBNP. These studies provide insights into how structural variations affect the compound's interaction with biological systems .
Case Studies
Several case studies have highlighted the biological implications of DBNP:
- In Vivo Studies : Animal studies demonstrate that exposure to DBNP leads to significant metabolic activation resulting in DNA damage. For instance, rats exposed to aerosols containing PAHs showed increased levels of DNA adducts in lung tissues .
- Cell Culture Experiments : In vitro studies using human bronchial epithelial cells exposed to DBNP metabolites showed elevated levels of oxidative stress markers and inflammatory responses—factors known to contribute to carcinogenesis .
- Environmental Impact Assessments : Assessments of air quality in urban areas have shown correlations between PAH concentrations (including DBNP) and respiratory diseases among populations living near industrial sites .
Q & A
Q. What spectroscopic and computational methods are most effective for resolving the complex structure of Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene?
Basic Research Focus
The compound’s polycyclic aromatic hydrocarbon (PAH) structure requires advanced spectroscopic and computational techniques. Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular formula (C₃₄H₁₈) and connectivity . For structural elucidation, quantum chemical calculations (e.g., DFT-B3LYP/6-31G*) optimize geometry and predict vibrational frequencies, validated against experimental IR/Raman spectra . Atomic Force Microscopy (AFM) with CO-functionalized tips can resolve bond-order variations in planar PAHs, distinguishing between single/double bonds in the fused aromatic system .
Q. How can discrepancies in experimental and computational bond-length data for this PAH be reconciled?
Advanced Research Focus
AFM studies reveal bond-length differences as small as 0.03 Å in PAHs, but discrepancies may arise due to:
- Methodological limitations : AFM measures bond order via tip resonance frequency shifts, while DFT calculations assume idealized geometries .
- Environmental effects : Solvent interactions or solid-state packing (e.g., π-π stacking) can distort bond lengths compared to gas-phase calculations .
To resolve contradictions, cross-validate data using X-ray crystallography (if single crystals are obtainable) and temperature-dependent Raman spectroscopy to assess thermal motion impacts .
Q. What synthetic routes are available for preparing this compound, and how do yields vary under different conditions?
Advanced Research Focus
Multi-step synthesis strategies include:
- Scholl reactions : Oxidative coupling of pre-aromatized subunits, though overoxidation may reduce yields.
- Palladium-catalyzed cross-coupling : Efficient for constructing specific fused rings but requires halogenated precursors .
Yield optimization hinges on:
Q. How does the electronic structure of this PAH influence its photophysical properties?
Advanced Research Focus
The extended π-system exhibits unique optoelectronic behavior:
- Absorption/emission : Strong UV-Vis absorption (λmax ~ 400 nm) and fluorescence in the visible range due to delocalized π-electrons .
- Charge transport : High carrier mobility predicted via DFT, making it a candidate for organic semiconductors. Experimental validation requires field-effect transistor (FET) measurements .
- Solvent effects : Polar solvents induce redshift in emission spectra via stabilization of excited states .
Q. What analytical challenges arise in detecting trace amounts of this PAH in environmental samples?
Advanced Research Focus
Detection at sub-ppb levels demands:
- Sample prep : Solid-phase extraction (SPE) with C18 cartridges to isolate PAHs from matrices like soil or sediment .
- Chromatography : Use of Pinnacle II PAH columns (HPLC-UV) with baseline separation from co-eluting isomers (e.g., dibenzo[a,e]pyrene) .
- Mass spectrometry : LC-MS/MS with atmospheric pressure photoionization (APPI) enhances sensitivity for high-molecular-weight PAHs (MW = 400.48) .
Q. How do computational descriptors (e.g., HOMO-LUMO gap, polarizability) correlate with experimental reactivity data?
Advanced Research Focus
Quantum chemical descriptors (2,100+ available via CC-DPS) predict reactivity:
- HOMO-LUMO gap : A narrow gap (~2.5 eV) suggests susceptibility to electrophilic attack, consistent with bromination experiments .
- Polarizability : High polarizability (α = 16.07 ų) correlates with strong van der Waals interactions in crystal packing .
Discrepancies may arise from solvent effects unaccounted for in gas-phase calculations.
Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction?
Advanced Research Focus
Successful crystallization requires:
- Solvent selection : Slow evaporation of toluene/chloroform mixtures promotes π-π stacking .
- Temperature gradients : Cooling from 60°C to 25°C at 0.5°C/hour minimizes defects.
- Additives : Trace amounts of iodine enhance crystal nucleation via charge-transfer interactions .
Properties
IUPAC Name |
nonacyclo[14.14.2.02,11.03,8.04,29.012,32.017,22.023,31.025,30]dotriaconta-1(30),2(11),3(8),4,6,9,12,14,16(32),17,19,21,23(31),24,26,28-hexadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16/c1-2-9-20-19(8-1)21-12-5-13-24-25-15-14-17-6-3-10-22-23-11-4-7-18-16-26(20)31(29(21)24)32(28(18)23)30(25)27(17)22/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYAEDDBQOVGFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=C6C7=C(C=CC=C7C8=CC=CC9=CC2=C4C6=C98)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576970 | |
Record name | Dibenzo[cd,n]naphtho[3,2,1,8-pqra]perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109278-09-3 | |
Record name | Dibenzo[cd,n]naphtho[3,2,1,8-pqra]perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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